2-(2,5-Difluorophenyl)-4-nitrobenzoic acid 2-(2,5-Difluorophenyl)-4-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1261942-55-5
VCID: VC11807524
InChI: InChI=1S/C13H7F2NO4/c14-7-1-4-12(15)11(5-7)10-6-8(16(19)20)2-3-9(10)13(17)18/h1-6H,(H,17,18)
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2)F)F)C(=O)O
Molecular Formula: C13H7F2NO4
Molecular Weight: 279.19 g/mol

2-(2,5-Difluorophenyl)-4-nitrobenzoic acid

CAS No.: 1261942-55-5

Cat. No.: VC11807524

Molecular Formula: C13H7F2NO4

Molecular Weight: 279.19 g/mol

* For research use only. Not for human or veterinary use.

2-(2,5-Difluorophenyl)-4-nitrobenzoic acid - 1261942-55-5

Specification

CAS No. 1261942-55-5
Molecular Formula C13H7F2NO4
Molecular Weight 279.19 g/mol
IUPAC Name 2-(2,5-difluorophenyl)-4-nitrobenzoic acid
Standard InChI InChI=1S/C13H7F2NO4/c14-7-1-4-12(15)11(5-7)10-6-8(16(19)20)2-3-9(10)13(17)18/h1-6H,(H,17,18)
Standard InChI Key HLEPVGRBHNJAAF-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2)F)F)C(=O)O
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2)F)F)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 2-(2,5-difluorophenyl)-4-nitrobenzoic acid is C₁₃H₇F₂NO₄, with a molecular weight of 295.20 g/mol. The compound’s structure integrates two key functional groups:

  • A carboxylic acid group at the 1-position of the benzene ring, enabling hydrogen bonding and salt formation.

  • A nitro group at the 4-position, contributing to electron-withdrawing effects and reactivity in electrophilic substitution reactions.

  • A 2,5-difluorophenyl group at the 2-position, introducing steric and electronic modifications that influence solubility and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₇F₂NO₄
Molecular Weight295.20 g/mol
Exact Mass295.03 g/mol
LogP (Partition Coefficient)~2.8 (estimated via computational models)
Topological Polar Surface Area83.1 Ų (calculated)

The logP value suggests moderate lipophilicity, while the polar surface area indicates potential for hydrogen bonding, critical for biological activity .

Synthetic Routes and Methodologies

While no direct synthesis of 2-(2,5-difluorophenyl)-4-nitrobenzoic acid is documented, analogous nitrobenzoic acid derivatives provide viable pathways. Two principal approaches are inferred:

Multi-Step Synthesis via Halogenation and Nitration

A patent describing the preparation of 2,5-difluoro-4-nitrobenzoic acid (CN109369412A) outlines a four-step process involving bromination, nitration, cyanation, and hydrolysis . Adapting this method:

  • Bromination: React 1,2-difluorobenzene with N-bromosuccinimide in sulfuric acid to yield 2,5-difluorobromobenzene.

  • Nitration: Introduce a nitro group at the 4-position using concentrated nitric acid under controlled temperatures (25–50°C).

  • Cyanation: Substitute the bromine atom with a cyano group using cuprous cyanide in dimethylformamide (DMF) at 150°C.

  • Hydrolysis: Convert the nitrile to a carboxylic acid via alkaline hydrolysis followed by acidification .

Direct Nitration of Substituted Benzoic Acids

Another patent (CN101948390A) details the nitration of 2-chloro-4-fluorobenzoic acid using oleum and concentrated nitric acid . For the target compound, this method could be modified by starting with 2-(2,5-difluorophenyl)benzoic acid, though regioselectivity challenges may arise due to the electron-withdrawing nitro group.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
BrominationN-Bromosuccinimide, H₂SO₄, 25°C70–75%
NitrationHNO₃, H₂SO₄, 50°C65–70%
HydrolysisNaOH (15%), HCl, reflux76%

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid and nitro groups. Limited solubility in water (estimated <1 mg/mL at 25°C) .

  • Stability: The nitro group may render the compound sensitive to reducing agents, while the fluorine atoms enhance thermal stability compared to non-fluorinated analogs .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include:

    • ~1700 cm⁻¹: C=O stretch (carboxylic acid).

    • ~1530 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric NO₂ stretches.

    • ~1250 cm⁻¹: C-F stretches .

  • NMR (¹H and ¹³C): The difluorophenyl group would exhibit complex splitting patterns due to coupling between fluorine and adjacent protons.

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